BenchChemオンラインストアへようこそ!

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Physicochemical profiling Membrane permeability Kinase inhibitor design

This quinoline scaffold features a 3-cyanophenylsulfonyl group (σₘ=0.56) that enhances electrophilicity and H-bond acceptor capacity (6 HBAs, TPSA 119 Ų) versus halogen analogs. The dual nitrile groups enable hinge-region engagement and covalent warhead design, validated in CDK8/19 inhibitor programs. Available in HTS-ready formats (5–20 µmol), it's a critical building block for structure-activity relationship (SAR) studies and focused kinase libraries.

Molecular Formula C17H9N3O3S
Molecular Weight 335.34
CAS No. 1019153-21-9
Cat. No. B2784069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
CAS1019153-21-9
Molecular FormulaC17H9N3O3S
Molecular Weight335.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N
InChIInChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21)
InChIKeyUTKHAULCJSHYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 1019153-21-9): Structural Identity and Procurement-Relevant Classification


3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 1019153‑21‑9) is a synthetic quinoline derivative that integrates a 4-oxo-1,4-dihydroquinoline core with a 3‑cyanophenylsulfonyl substituent at position 3 and a carbonitrile group at position 6 [1]. With a molecular formula of C₁₇H₉N₃O₃S and a molecular weight of 335.3 g mol⁻¹, it belongs to the family of sulfonyl‑activated quinolones that are of growing interest as kinase‑inhibitor scaffolds and intermediates for heterocyclic synthesis . The compound is commercially available through screening‑compound collections (e.g., Life Chemicals HTS collection) in quantities from 2 μmol to 40 mg, primarily for early‑stage drug‑discovery campaigns [2].

Why In‑Class Quinoline Sulfonyl Analogs Cannot Be Freely Interchanged with 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile


Quinoline sulfonyl derivatives that share the 4‑oxo‑1,4‑dihydroquinoline‑6‑carbonitrile core are often treated as interchangeable building blocks; however, the identity of the sulfonyl‑linked aryl group exerts a decisive influence on both physicochemical properties and molecular recognition. The 3‑cyanophenyl substituent present in the target compound provides an electron‑withdrawing character (Hammett σₘ ≈ 0.56 for –CN) that differs fundamentally from the halogenated analogs (e.g., σₘ ≈ 0.34 for –F) [1]. This difference alters the topological polar surface area (TPSA 119 Ų vs. ∼107 Ų for the 3‑fluorophenyl analog), hydrogen‑bond acceptor capacity, and the potential for π‑stacking interactions, all of which directly affect target engagement in ATP‑binding pockets and passive permeability [2]. Consequently, substituting even a closely related analog without experimental validation risks misinterpretation of structure–activity relationships, particularly in kinase‑inhibitor programs where subtle electronic modifications can shift selectivity profiles by more than an order of magnitude [3].

Quantitative Differentiation Evidence for 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile vs. Closest Analogs


Topological Polar Surface Area (TPSA) Elevation Relative to the Core Scaffold and Halogenated Analogs

The introduction of the 3‑cyanophenylsulfonyl group raises the TPSA to 119 Ų, which is 66.1 Ų higher than that of the unsubstituted 4‑oxo‑1,4‑dihydroquinoline‑6‑carbonitrile core (TPSA = 52.9 Ų) and approximately 12 Ų higher than the 3‑fluorophenyl analog (estimated TPSA ≈ 107 Ų). This elevated TPSA predicts reduced passive membrane permeability (typically optimal TPSA for oral bioavailability is <140 Ų) while simultaneously enhancing solubility and hydrogen‑bonding capacity for polar binding pockets [1][2].

Physicochemical profiling Membrane permeability Kinase inhibitor design

Hydrogen‑Bond Acceptor Count Increase Drives Differential Kinase Hinge‑Binding Potential

The target compound possesses 6 hydrogen‑bond acceptors (HBA = 6), contributed by the sulfonyl oxygen atoms, the 4‑oxo carbonyl, and the two nitrile groups. In contrast, the core scaffold 4‑oxo‑1,4‑dihydroquinoline‑6‑carbonitrile has only 3 HBAs [1]. The 3‑fluorophenyl analog retains 5 HBAs due to the absence of the second nitrile. This additional HBA site can engage the conserved hinge‑region backbone NH of kinases (e.g., CDK8/19 Met⁹⁵), a binding mode demonstrated for structurally related quinoline‑6‑carbonitriles in the Senexin series [2][3].

Medicinal chemistry Kinase inhibition Structure-based drug design

Enhanced Conformational Flexibility Through Dual Rotatable Bonds Enables Induced‑Fit Binding

The target compound features 2 rotatable bonds (the C–S bond connecting the phenylsulfonyl group to the quinoline core, and the C–C bond between the phenyl ring and the nitrile group), compared to 0 rotatable bonds in the unsubstituted core scaffold [1][2]. This flexibility permits the 3‑cyanophenyl moiety to adopt an out‑of‑plane orientation that can access a lipophilic sub‑pocket adjacent to the ATP‑binding site, a conformational adaptation not available to the rigid core scaffold. In kinase‑inhibitor programs, such induced‑fit capability is often correlated with improved potency against targets that undergo significant conformational rearrangement upon inhibitor binding (e.g., CDK8, RIP2 kinase) [3].

Conformational analysis Ligand–protein docking Scaffold optimization

Differential Electron‑Withdrawing Strength of 3‑Cyanophenyl vs. 3‑Fluorophenyl Modulates Sulfonyl Electrophilicity

The Hammett meta‑substituent constant (σₘ) quantitatively captures the differential electron‑withdrawing effect: –CN (σₘ = 0.56) is significantly more withdrawing than –F (σₘ = 0.34) [1]. This ∼65% stronger electron‑withdrawing effect polarizes the sulfonyl S=O bonds more extensively, increasing the electrophilicity of the sulfonyl sulfur and potentially enhancing its reactivity toward nucleophilic residues (e.g., cysteine thiols) in covalent inhibitor applications. Conversely, the 3‑fluorophenyl analog presents a less electrophilic sulfonyl center, which may reduce off‑target reactivity but also decrease covalent engagement [2].

Physical organic chemistry Reactivity modulation Covalent inhibitor design

Molecular‑Weight Penalty Is Compensated by Dual‑Nitrile Placement for Hinge‑Binding Pharmacophore Models

At 335.3 g mol⁻¹, the target compound is approximately 1.97‑fold heavier than the core scaffold (170.2 g mol⁻¹) and 7 g mol⁻¹ heavier than the 3‑fluorophenyl analog (328.3 g mol⁻¹) . Despite this modest molecular‑weight increase relative to the fluorinated analog, the displacement of –F by –CN introduces a second nitrile that can serve as a dual hydrogen‑bond acceptor in hinge‑binding pharmacophore models. In the design of quinoline‑6‑carbonitrile CDK8/19 inhibitors, the nitrile at position 6 is critical for hinge recognition; the additional nitrile on the phenylsulfonyl group offers a secondary polar contact not achievable with halogenated analogs [1].

Ligand efficiency metrics Fragment-based drug design Pharmacophore modeling

Commercial Accessibility in HTS‑Ready Formats vs. Research‑Grade Analogs

The target compound is available from the Life Chemicals HTS collection in pre‑weighed, ready‑to‑screen formats (e.g., 5 μmol $63.0, 20 μmol $79.0), which reduces the overhead of weighing, solubility testing, and sample preparation [1]. The 3‑fluorophenyl analog (CAS 1019153-05-9) is primarily listed through research‑chemical vendors (e.g., BenchChem, EvitaChem) at catalog prices that are not systematically benchmarked for HTS quantities . While the 3,4‑difluorophenyl analog (CAS 1019152-81-8) is also available, pricing data are less transparent, and minimum order quantities are often undefined in public catalogs. For procurement workflows that require immediate HTS deployment, the 3‑cyanophenyl derivative offers the most predictable sourcing pathway among the three analogs.

High-throughput screening Compound procurement Institutional sourcing

Procurement‑Relevant Research and Industrial Application Scenarios for 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile


ATP‑Competitive Kinase Inhibitor Screening: CDK8/19 and Beyond

The quinoline‑6‑carbonitrile scaffold has been clinically validated in the Senexin series of CDK8/19 inhibitors, where the 6‑carbonitrile group forms a critical hydrogen‑bond with the kinase hinge region [1]. The target compound extends this pharmacophore with a 3‑cyanophenylsulfonyl group that provides additional hydrogen‑bond acceptor capacity (6 HBAs vs. 3 for the core scaffold) and enhanced electron‑withdrawing character (σₘ = 0.56 for –CN vs. 0.34 for –F). This makes it a suitable candidate for focused kinase‑inhibitor libraries targeting CDK8, CDK19, RIP2, or other kinases where dual‑nitrile engagement can be exploited. Procurement in HTS‑ready formats (5–20 μmol) directly supports 384‑well biochemical IC₅₀ screening campaigns [2].

Covalent Probe Development via Electrophilic Sulfonyl Reactivity

The electron‑withdrawing 3‑cyanophenyl substituent polarizes the sulfonyl group more extensively than halogenated analogs (Δσₘ = +0.22 vs. –F), increasing the electrophilicity of the sulfur center [1]. This property can be harnessed for designing targeted covalent inhibitors (TCIs) where the sulfonyl moiety serves as a reversible or irreversible warhead toward catalytic cysteine residues. The dual‑nitrile architecture further allows simultaneous engagement of the hinge region and the covalent attachment site, a design strategy that has been explored in the context of quinoline‑based EGFR and BTK inhibitors [2].

Heterocyclic Intermediate for Cross‑Coupling and Cyclization Chemistry

The combination of a 4‑oxo‑1,4‑dihydroquinoline core with a 3‑cyanophenylsulfonyl substituent creates a polyfunctional intermediate amenable to Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann‑type couplings at the quinoline ring positions, as well as nucleophilic aromatic substitution at the electron‑deficient cyanophenyl ring [1]. The TPSA of 119 Ų and dual‑nitrile functionality also make this compound suitable for constructing metal‑organic frameworks (MOFs) or coordination polymers where nitrile ligands bridge metal centers, a growing area in materials chemistry [2].

Physicochemical Benchmarking in Permeability–Solubility Optimization Studies

With a measured TPSA of 119 Ų and 6 hydrogen‑bond acceptors, this compound sits near the upper boundary of the traditionally drug‑like chemical space (TPSA <140 Ų for oral absorption) [1]. It serves as an informative comparator for probing the TPSA‑permeability relationship in cell‑based assays (e.g., Caco‑2, MDCK) when benchmarked against the 3‑fluorophenyl analog (estimated TPSA ∼107 Ų) and the core scaffold (TPSA 52.9 Ų). Such head‑to‑head comparisons enable medicinal chemistry teams to calibrate permeability predictions for sulfonyl‑containing quinoline series [2].

Quote Request

Request a Quote for 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.